molecular formula C23H30N4O4 B4760715 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

Cat. No. B4760715
M. Wt: 426.5 g/mol
InChI Key: XPDVZDQWISMZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide, also known as TBNPA, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. TBNPA has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide inhibits the activity of enzymes by binding to their active sites, preventing the substrate from binding and undergoing catalysis. 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and elastase, as well as carboxylesterases. 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been shown to inhibit fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids.
Biochemical and Physiological Effects:
4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes, allowing researchers to study their role in various biological processes. However, one limitation of using 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is its potential for off-target effects, as it may inhibit the activity of other enzymes with similar active sites. Additionally, 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide may have limited solubility in certain solvents, which may affect its effectiveness in certain experiments.

Future Directions

Future research on 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide may focus on its potential as a therapeutic agent for various diseases, including inflammation, cancer, and neurodegenerative diseases. Additionally, further studies may be conducted to explore the role of 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide in the endocannabinoid system and its potential as a tool for studying this system. Future research may also focus on developing new synthesis methods for 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide to improve its yield and purity.

Scientific Research Applications

4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes, including proteases and esterases. This inhibition can be used to study the role of these enzymes in various biological processes, including inflammation, cancer, and neurodegenerative diseases. 4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been used as a tool to study the function of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain, appetite, and mood regulation.

properties

IUPAC Name

4-[(4-tert-butylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-23(2,3)18-7-5-17(6-8-18)16-25-11-13-26(14-12-25)22(28)24-20-10-9-19(27(29)30)15-21(20)31-4/h5-10,15H,11-14,16H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDVZDQWISMZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-(4-tert-butylbenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.